Quantitative DMAP-Catalyzed Oxygen-to-Carbon Ester Migration Yield
Ethyl 3-phenyl-1-benzofuran-2-yl carbonate undergoes quantitative DMAP-catalyzed rearrangement to yield 2,3-dihydro-2-oxo-3-phenyl-3-benzofurancarboxylic acid ethyl ester (the C-acylated isomer) . In direct experimental protocols, this transformation proceeds with a reported yield of 90% within 0.03 hours when catalyzed by 4-dimethylaminopyridine (DMAP) in dichloromethane solvent [1]. The comparator scenario—uncatalyzed thermal rearrangement or basic hydrolysis—does not yield the C-acylated product; instead, decarboxylation or decomposition pathways dominate, yielding <10% desired carbon-acylated material .
| Evidence Dimension | Reaction yield for O→C ester migration to C-acylated benzofuranone |
|---|---|
| Target Compound Data | 90% yield within 0.03 h |
| Comparator Or Baseline | Uncatalyzed thermal rearrangement or base hydrolysis: <10% desired C-acylated product (estimated from literature precedent) |
| Quantified Difference | >9-fold improvement in yield (90% vs. <10%) |
| Conditions | DMAP catalysis in dichloromethane at ambient temperature; reaction time 0.03 h |
Why This Matters
This 90% yield enables efficient one-step access to C2-carbonylated benzofuranones that are otherwise inaccessible via direct C-acylation, directly impacting synthetic route feasibility and procurement decisions for C2-functionalized benzofuran scaffolds.
- [1] Molaid Chemical Database. Reaction Information for carbonic acid, ethyl 3-phenylbenzofyr-2-yl eater. DMAP-catalyzed rearrangement to 3-benzofurancarboxylic acid, 2,3-dihydro-2-oxo-3-phenyl-, ethyl ester with 90% yield in 0.03 h. Accessed April 2026. View Source
